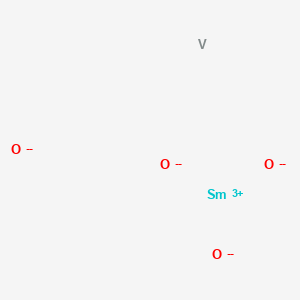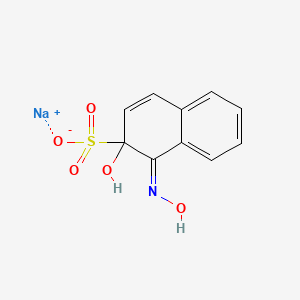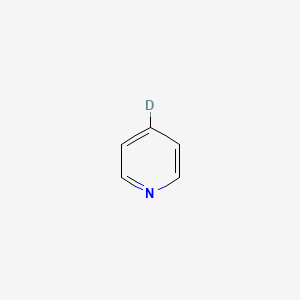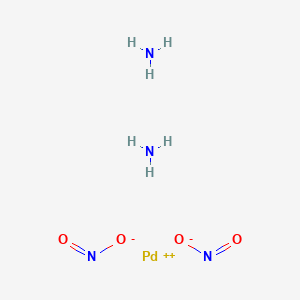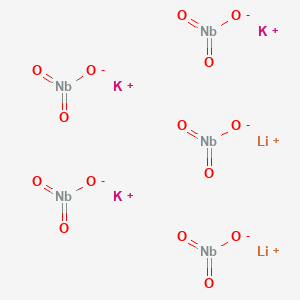![molecular formula C19H36N2O6S B576823 (2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 14042-43-4](/img/structure/B576823.png)
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It is closely related to lincomycin and clindamycin, which are also lincosamide antibiotics. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is typically produced through fermentation processes involving Streptomyces lincolnensis. The biosynthesis of lincomycin C involves the incorporation of specific amino acids and sugars into the antibiotic structure. The fermentation process is optimized by adjusting the levels of precursors such as propylproline, which enhances the production of lincomycin C .
Industrial Production Methods
Industrial production of lincomycin C involves large-scale fermentation using optimized strains of Streptomyces lincolnensis. The fermentation medium is supplemented with amino acids like L-proline, L-tyrosine, and L-alanine to boost the yield of lincomycin C . The fermentation process is carefully monitored and controlled to ensure maximum production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in lincomycin C.
Substitution: Substitution reactions can introduce new functional groups into the lincomycin C molecule.
Common Reagents and Conditions
Common reagents used in the reactions of lincomycin C include thionyl chloride for chlorination and various oxidizing and reducing agents for modifying its structure .
Major Products
The major products formed from these reactions include chlorinated derivatives like clindamycin, which is derived from lincomycin by replacing the 7-hydroxy group with a chlorine atom .
Scientific Research Applications
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lincosamide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical methods.
Mechanism of Action
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria . The molecular targets of lincomycin C include the 23S rRNA of the bacterial ribosome .
Comparison with Similar Compounds
Similar Compounds
Lincomycin: The parent compound from which lincomycin C is derived.
Clindamycin: A chlorinated derivative of lincomycin with enhanced antibacterial activity.
Celesticetin: Another lincosamide antibiotic with a similar mechanism of action.
Uniqueness
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is unique due to its specific structure and the presence of the propyl hygric acid moiety linked to the sugar moiety α-methylthiolincosamine. This unique structure contributes to its specific antibacterial properties and its ability to inhibit protein synthesis in bacteria .
Properties
CAS No. |
14042-43-4 |
|---|---|
Molecular Formula |
C19H36N2O6S |
Molecular Weight |
420.565 |
IUPAC Name |
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H36N2O6S/c1-5-7-11-8-12(21(4)9-11)18(26)20-13(10(3)22)17-15(24)14(23)16(25)19(27-17)28-6-2/h10-17,19,22-25H,5-9H2,1-4H3,(H,20,26)/t10-,11-,12+,13-,14+,15-,16-,17-,19-/m1/s1 |
InChI Key |
GNPWCZOXLLXPNA-RETOTEICSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SCC)O)O)O)C(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


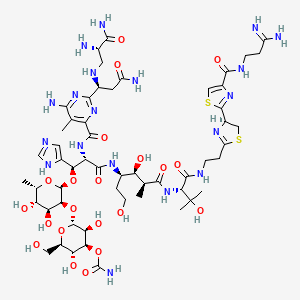
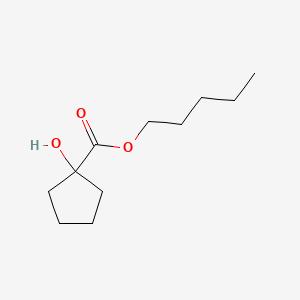
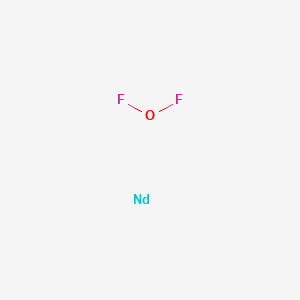
![N-[2-(4,5-dihydro-1,3-thiazol-2-yl)ethyl]-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B576747.png)

![[(3aR,4R,4aS,8R,8aR,9aS)-4-acetyloxy-5,8a-dimethyl-3-methylidene-2-oxo-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-8-yl] acetate](/img/structure/B576751.png)
